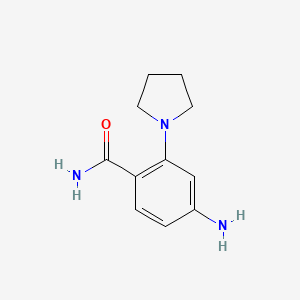
2,2'-联吡啶-6,6'-二羧酸
描述
2,2'-Bipyridine-6,6'-dicarboxylic acid (BPDC) is a heterocyclic organic compound that is part of a family of compounds known as the bipyridines. BPDC is composed of two pyridine rings linked by a carbonyl group and has a molecular weight of 194.2 g/mol. BPDC has been studied extensively due to its unique chemical structure and its potential applications in various research fields.
科学研究应用
太阳能转化
6,6'-二取代的 2,2'-联吡啶二羧酸的铜(I)配合物已被合成,用于铜基染料敏化太阳能电池 (DSC)。这些配合物在将光转化为电能方面发挥着至关重要的作用,展示了它们在可再生能源技术中的潜力 (Constable 等人,2009)。
金属有机骨架 (MOF) 和气体捕获
2,2'-联吡啶-5,5'-二羧酸 (H2bipy) 已被用于合成锆基金属有机骨架。这种具有集成 N 供体配位功能的 MOF,在有毒的硫化氢捕获中显示出有效性,特别是在用铜等金属功能化之后 (Nickerl 等人,2014)。
配位化学和网络形成
各种 2,2'-联吡啶二羧酸与稀土和碱土金属的配位行为已得到广泛研究。这些化合物已被用于形成复杂而多样的配位网络,突出了它们在配位化学中的重要性和在材料科学中的潜在应用 (Kelly 等人,2008)。
金属离子的发光传感
金属有机骨架 (MOF) 中的 2,2'-联吡啶部分,如 UiO-bpydc 和 Eu-bpydc(bpydc 为 2,2'-联吡啶 5,5'-二羧酸),已被证明可有效识别和预浓缩金属离子分析物。特别是在 Eu-bpydc 中,这些部分促进了向 Eu(3+) 中心转移能量,从而实现了对过渡金属离子的高灵敏度发光传感器 (Lin 等人,2015)。
安全和危害
未来方向
The compound has shown promise in various applications, including its use as an extracting agent for the isolation of minor actinides from highly acidic radioactive waste . It has also been used in the synthesis of copper(I) complexes for use in copper-based dye-sensitized solar cells . Future research may focus on exploring these and other potential applications of the compound .
属性
IUPAC Name |
6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAXWLMIWDYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433318 | |
| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4479-74-7 | |
| Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-6,6'-dicarboxylic acid?
A1: The molecular formula of H2bda is C12H8N2O4, and its molecular weight is 244.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize H2bda and its metal complexes?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of H2bda and its complexes. [, , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, , ]
- UV-Vis Spectroscopy: Investigates electronic transitions and provides insights into the coordination environment of metal centers. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and analyzes fragmentation patterns of complexes. [, ]
- X-ray crystallography: Provides detailed three-dimensional structural information for crystalline complexes. [, , , , , , ]
Q3: What is the solubility of H2bda in common solvents?
A3: H2bda exhibits limited solubility in water but dissolves readily in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).
Q4: Are there strategies to enhance the water solubility of H2bda-based complexes?
A4: Yes, introducing hydrophilic substituents on the bipyridine ring or employing appropriate counterions can increase water solubility. For example, using sulfonate groups (-SO3-) on the pyridine rings led to amphiphilic Ru-bda water oxidation catalysts with good water solubility. []
Q5: What is the prominent catalytic application of H2bda-based metal complexes?
A5: H2bda-based metal complexes, particularly those of ruthenium, have garnered significant attention as catalysts for water oxidation, a crucial half-reaction in artificial photosynthesis. [, , , , , , , ]
Q6: How does the structure of the axial ligands in Ru-bda complexes influence water oxidation activity?
A6: Axial ligands play a critical role in modulating the catalytic performance of Ru-bda water oxidation catalysts. Studies have shown that:
- Electron-withdrawing substituents on the axial ligands generally enhance catalytic activity by increasing the electrophilicity of the Ru center and facilitating electron transfer processes. [, , , ]
- Noncovalent interactions, such as π-π stacking and hydrogen bonding, between axial ligands can stabilize key transition states in the catalytic cycle, leading to lower activation barriers and faster reaction rates. [, , ]
- Hydrophobic axial ligands can promote the formation of catalyst dimers, which are believed to be crucial intermediates in the bimolecular O-O bond formation pathway. []
Q7: Are there alternative catalytic applications for H2bda complexes beyond water oxidation?
A7: While water oxidation remains a primary focus, H2bda complexes have also demonstrated potential in other catalytic transformations, including the Strecker reaction for synthesizing α-amino acids. []
Q8: How is computational chemistry employed in H2bda research?
A8: Computational methods, primarily density functional theory (DFT) calculations, are invaluable tools for:
- Elucidating reaction mechanisms: DFT calculations can provide detailed insights into the individual steps involved in catalytic cycles, including transition state structures and energy barriers. [, , ]
- Rationalizing structure-activity relationships: Computational studies can help establish correlations between the electronic and structural properties of H2bda complexes and their catalytic performance. [, , ]
- Predicting the properties of new catalysts: DFT calculations can be used to screen potential catalyst candidates and guide synthetic efforts toward more efficient systems. [, ]
Q9: How do modifications to the H2bda scaffold itself impact the properties of the resulting complexes?
A9: * Electronic effects: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring can influence the electron density at the metal center, thereby affecting redox potentials and catalytic activity. [, ]* Steric effects: Bulky substituents can impact the accessibility of the metal center for substrate binding and influence the catalyst's selectivity for specific reactions. []* Coordination geometry: Modifications to the H2bda framework can alter the preferred coordination geometry of the metal center, potentially leading to different catalytic pathways or product distributions. []
Q10: What are the typical challenges regarding the stability of Ru-bda water oxidation catalysts?
A10: A major challenge is the oxidative degradation of the bda2- ligand during water oxidation, particularly at the carboxylate groups. This degradation can lead to catalyst deactivation and limit the overall turnover numbers achievable. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
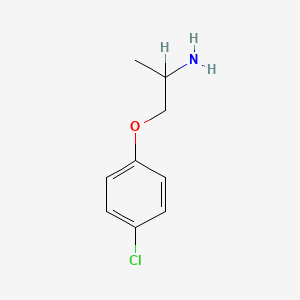
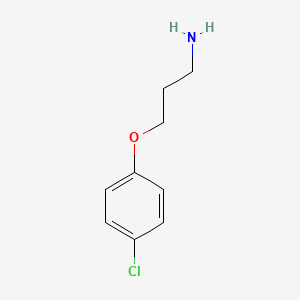
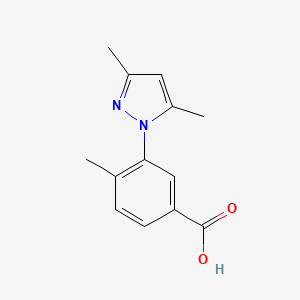
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)


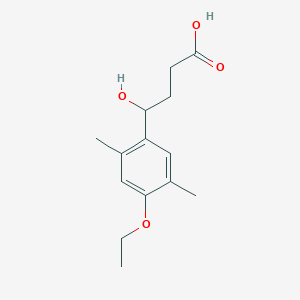
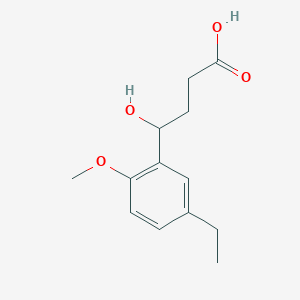


![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
